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Compound of Interest

Compound Name: 4-Aminophenylboronic acid

Cat. No.: B1224232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
aminophenylboronic acid, a versatile building block in medicinal chemistry and materials
science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic characteristics, offering a foundational dataset for its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for 4-aminophenylboronic acid and its common derivative, the pinacol ester.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data of 4-Aminophenylboronic Acid Pinacol Ester
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic C-H (ortho to
7.63 Doublet (d) 2H
-B(0)2)
Aromatic C-H (ortho to
6.65 Doublet (d) 2H
-NH-2)
3.83 Broad (b) 2H -NH:z
1.32 Singlet (s) 12H -C(CHs)2

Note: Data is for the pinacol ester derivative in CDCls. The chemical shifts for the free boronic

acid may vary slightly.

Table 2: 13C NMR Spectroscopic Data of 4-Aminophenylboronic Acid Pinacol Ester

Chemical Shift (6, ppm) Assighment
156.9 C-NH:z
150.4 (broad) C-B

141.9, 123.3 Aromatic Carbons
83.1 -O-C(CHs)2
23.9 -C(CHs)2

Note: Data is for the pinacol ester derivative in CDCls. The carbon attached to boron often

shows a broad signal.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Phenylboronic Acids
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Wavenumber (cm~?) Vibration Mode Functional Group
3500-3300 N-H Stretch Primary Amine (-NHz2)
3100-3000 Aromatic C-H Stretch Phenyl Ring
1600-1585, 1500-1400 C-C Stretch (in-ring) Phenyl Ring
1335-1250 C-N Stretch Aromatic Amine
1090-1000 B-C Stretch Boron-Carbon Bond
750-500 Out-of-plane vibrations Boronate Esters

Note: These are characteristic ranges. The exact peak positions for 4-aminophenylboronic
acid may vary based on the sample preparation and physical state.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following
are generalized protocols for obtaining NMR and IR spectra of 4-aminophenylboronic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 4-aminophenylboronic acid in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCIs for the pinacol ester). Ensure
the sample is fully dissolved.

e Instrument Setup:

o

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

[e]

Tune and shim the instrument to the specific solvent.

o

Acquire a *H NMR spectrum, typically with 16-64 scans.

[¢]

Acquire a 3C NMR spectrum, which may require a larger number of scans for adequate
signal-to-noise ratio.

» Data Processing:
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[e]

Apply Fourier transformation to the raw data.

o

Phase and baseline correct the spectra.

[¢]

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

[¢]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 4-aminophenylboronic acid powder directly onto the
ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Collect a background spectrum of the clean, empty ATR crystal.
o Data Acquisition:
o Scan the sample over the desired wavenumber range (e.g., 4000-400 cm™1).
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o The instrument's software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship between the chemical structure and the resulting spectroscopic data.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1224232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Workflow for Spectroscopic Analysis

Sample Preparation

4-Aminophenylboronic Acid

Dissolution in
Deuterated Solvent (NMR)
or
Placement on ATR Crystal (IR)

Sample Introduction

guisition

NMR or FTIR Spectrometer

Acquisition of Raw Data
(FID for NMR, Interferogram for IR)

Data Processing

Fourier Transform,
Phasing, Baseline Correction

;

Referencing to Standard

Data Analysis

Peak Picking, Integration,
and Structural Assignment

Final Spectroscopic Report

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 4-Aminophenylboronic Acid.
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Relationship between Structure and Spectroscopic Data

4-Aminophenylboronic Acid
(CeHsBNO2)

Proton Environments |Carbon Skeleton Functional Group Vibrations

NMR Spectroscopy Spectroscopy

N ] ]
H NMR 13C NMR IR Vibrations

- Aromatic Protons . - N-H Stretch
- Aromatic Carbons

- Amine Protons - Carbon-Boron Bond - Aromatic C-H Stretch
- B(OH)2 Protons - B-O Stretch

Click to download full resolution via product page

Caption: Relationship between Structure and Spectroscopic Data.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminophenylboronic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224232#spectroscopic-data-nmr-ir-of-4-
aminophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

